molecular formula C19H32ClNO3 B13746475 4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride CAS No. 100311-36-2

4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride

Cat. No.: B13746475
CAS No.: 100311-36-2
M. Wt: 357.9 g/mol
InChI Key: ALOYRRXNZFTOSZ-UHFFFAOYSA-N
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Description

4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride is a chemical compound with the molecular formula C18H29NO3·HCl. It is used primarily in biochemical research and has applications in various scientific fields. This compound is known for its unique structure, which includes a diethylamino group and a dipropylbenzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride typically involves the reaction of 3,5-dipropylbenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to bind to specific sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Diethylamino)ethoxy)benzoic acid hydrochloride
  • 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid
  • 4-(2-(Diethylamino)ethoxy)benzonitrile hydrochloride

Uniqueness

4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzoic acid hydrochloride is unique due to its specific structural features, such as the dipropyl groups and the diethylaminoethoxy moiety. These features confer distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

100311-36-2

Molecular Formula

C19H32ClNO3

Molecular Weight

357.9 g/mol

IUPAC Name

2-(4-carboxy-2,6-dipropylphenoxy)ethyl-diethylazanium;chloride

InChI

InChI=1S/C19H31NO3.ClH/c1-5-9-15-13-17(19(21)22)14-16(10-6-2)18(15)23-12-11-20(7-3)8-4;/h13-14H,5-12H2,1-4H3,(H,21,22);1H

InChI Key

ALOYRRXNZFTOSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=C1OCC[NH+](CC)CC)CCC)C(=O)O.[Cl-]

Origin of Product

United States

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